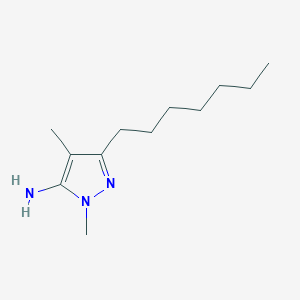

3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine

Beschreibung

3-Heptyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with a heptyl chain at the 3-position and methyl groups at the 1- and 4-positions. This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₁₂H₂₃N₃, with a molecular weight of 209.33 g/mol. The heptyl substituent contributes to its lipophilic character, making it suitable for applications requiring enhanced membrane permeability or hydrophobic interactions .

Eigenschaften

Molekularformel |

C12H23N3 |

|---|---|

Molekulargewicht |

209.33 g/mol |

IUPAC-Name |

5-heptyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H23N3/c1-4-5-6-7-8-9-11-10(2)12(13)15(3)14-11/h4-9,13H2,1-3H3 |

InChI-Schlüssel |

ZDYNYBBCYJAABF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=NN(C(=C1C)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of diazo compounds with alkynyl bromides, followed by functional group modifications . Industrial production methods often utilize large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine undergoes several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Heptyl-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Research Findings and Trends

- Medicinal Chemistry: The cyclopropyl-containing analog () demonstrated nanomolar potency in bromodomain inhibition, underscoring the importance of 3-position substituents in target engagement .

- Material Science : Aryl-substituted pyrazoles (e.g., bromophenyl derivatives) are valuable in synthesizing conjugated polymers or metal-organic frameworks .

- Solubility Challenges : Long alkyl chains (e.g., heptyl) may necessitate formulation optimization, while ethoxy or aryl groups offer intermediate polarity .

Biologische Aktivität

3-Heptyl-1,4-dimethyl-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound's potential therapeutic applications range from anti-inflammatory to anticancer properties. Understanding its biological activity can provide insights into its mechanisms of action and potential uses in medicinal chemistry.

3-Heptyl-1,4-dimethyl-1H-pyrazol-5-amine can be characterized by its molecular formula and a molecular weight of approximately 218.29 g/mol. Its structure features a pyrazole ring with a heptyl chain and two methyl groups, contributing to its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-heptyl-1,4-dimethyl-1H-pyrazol-5-amine have shown IC50 values below 10 µM against specific carcinoma cell lines, suggesting potent antitumor properties . In particular, derivatives were tested against liver and lung carcinoma cells, revealing promising results comparable to established chemotherapeutics like Cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Heptyl-1,4-dimethyl-1H-pyrazol-5-amine | Liver | 5.35 | |

| 3-Heptyl-1,4-dimethyl-1H-pyrazol-5-amine | Lung | 8.74 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This activity is crucial for developing treatments for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies demonstrated that these compounds possess significant activity against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The anti-biofilm activity of certain pyrazole derivatives suggests their utility in treating infections caused by biofilm-forming bacteria.

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various pyrazole derivatives, 3-heptyl-1,4-dimethyl-1H-pyrazol-5-amine was included due to its structural similarities with known active compounds. The MTT assay revealed that it effectively inhibited cell proliferation in liver and lung carcinoma cell lines at low concentrations, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study assessed the ability of these compounds to reduce the levels of inflammatory markers in LPS-stimulated macrophages. Results showed that 3-heptyl-1,4-dimethyl-1H-pyrazol-5-amine significantly decreased TNF-α production, highlighting its therapeutic potential in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.